BMS-1166 -

BMS-1166

Catalog Number: EVT-262890
CAS Number:
Molecular Formula: C36H33ClN2O7
Molecular Weight: 641.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-1166, chemically known as (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid, is a small-molecule inhibitor of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. [, , , , , ] Developed by Bristol-Myers Squibb, BMS-1166 represents a novel approach to cancer immunotherapy by targeting the PD-1/PD-L1 interaction. [, , , , ] This interaction typically suppresses the immune system's ability to recognize and destroy cancer cells. [, , , , ] By inhibiting this interaction, BMS-1166 aims to enhance the immune response against tumors. [, , , , ]

Molecular Structure Analysis

The molecular structure of BMS-1166 comprises a complex multi-ring system, featuring a pyrrolidine-2-carboxylic acid moiety linked to a substituted phenyl ring. [, , , , ] This phenyl ring is further connected to a 3-cyanophenylmethoxy group and a 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenylmethoxy group. [, , , , ] These structural features contribute to its binding affinity and specificity for PD-L1. [, , , , ] X-ray crystallography studies have revealed the specific interactions between BMS-1166 and PD-L1, providing insights into its mechanism of action. []

Mechanism of Action

BMS-1166 exerts its therapeutic effects by directly binding to PD-L1 and blocking its interaction with PD-1. [, , , , , ] This blockade prevents the inhibitory signal transmitted through the PD-1/PD-L1 pathway, thereby promoting the activation and proliferation of T cells. [, , , , , ] Furthermore, BMS-1166 has been shown to induce the dimerization of PD-L1, a mechanism that may contribute to its inhibitory activity. [, , , ] By promoting the formation of PD-L1 dimers, BMS-1166 could potentially enhance the blockade of the PD-1/PD-L1 interaction. [, , , ]

Applications
  • In vitro studies: BMS-1166 has been shown to block the interaction between soluble PD-L1 and cell surface-expressed PD-1 in Jurkat T lymphocytes. [, ] This blockade resulted in the alleviation of PD-L1-mediated inhibition of T cell receptor signaling and enhanced T cell activation. [, ]
  • Cellular assays: BMS-1166 has been evaluated for its ability to block the PD-1/PD-L1 interaction using surface plasmon resonance (SPR) biosensor technology. [] These assays confirmed its inhibitory activity and provided insights into its binding kinetics. []

BMS-1001

Compound Description: BMS-1001 is a small-molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb. [, , ] It binds to human PD-L1 and blocks its interaction with PD-1. [, , ] BMS-1001 has been shown to alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. [, ] X-ray crystallography studies revealed structural features that may be responsible for the increased potency of BMS-1001 compared to its predecessors. [, ]

Relevance: BMS-1001 is structurally related to BMS-1166 and shares the same mechanism of action, inhibiting the PD-1/PD-L1 interaction by binding to PD-L1. [, , ] Both compounds are small molecules developed by Bristol-Myers Squibb and have been studied for their potential as anticancer agents. [, , ] They are often studied alongside each other to compare their efficacy and understand structure-activity relationships. [, , ]

Peptide-57 & Peptide-71

Compound Description: Peptide-57 and Peptide-71 are cyclic peptides developed by Bristol-Myers Squibb that exhibit PD-1/PD-L1 blocking activity in vitro. [] They are designed to disrupt the interaction between PD-1 and PD-L1, interfering with the immune checkpoint mechanism. []

Relevance: While both Peptide-57 and Peptide-71 target the PD-1/PD-L1 axis like BMS-1166, they represent a different class of inhibitors. [] Unlike the small molecule nature of BMS-1166, these peptides offer a larger, potentially more specific interaction surface with their target. [] The comparison of their activity to BMS-1166 in blocking the PD-1/PD-L1 interaction provides valuable insight into the structural requirements for effective inhibition and highlights potential alternative approaches to immune checkpoint blockade. []

Relevance: CA-170, despite the debate about its direct binding to PD-L1, highlights the ongoing search for effective small molecule inhibitors of immune checkpoints like BMS-1166. [] Even if it functions via an indirect mechanism, its presence in clinical trials underscores the therapeutic interest in targeting PD-L1 for cancer immunotherapy. [] The contrasting evidence regarding CA-170's mechanism underscores the importance of robust biophysical validation when developing and characterizing novel checkpoint inhibitors, especially in comparison to well-characterized compounds like BMS-1166. []

BMS-8

Compound Description: BMS-8 is another small molecule inhibitor targeting PD-L1 dimerization. [] It shares a common scaffold with BMS-1166 and other inhibitors of this class, interacting with the cavity formed between two PD-L1 monomers to disrupt the PD-1/PD-L1 pathway. [] Computational studies, including molecular dynamics simulations, have been used to investigate the binding mechanism and structure-activity relationships of BMS-8. []

Relevance: BMS-8 serves as a valuable comparative point for understanding the structure-activity relationship of BMS-1166. [] The fact that both compounds share a common scaffold and exhibit a similar mechanism of action by inducing PD-L1 dimerization allows researchers to elucidate key structural features responsible for their inhibitory activity. [] This comparison is crucial for guiding the design and optimization of future generations of small molecule PD-1/PD-L1 inhibitors. []

Nivolumab, Pembrolizumab, Atezolizumab & Durvalumab

Compound Description: These are all monoclonal antibodies that target either PD-1 (nivolumab, pembrolizumab) or PD-L1 (atezolizumab, durvalumab) and have demonstrated significant clinical success in cancer immunotherapy. [, ] These antibodies function by preventing the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and promoting an anti-tumor immune response. [, ]

Properties

Product Name

BMS-1166

IUPAC Name

(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C36H33ClN2O7

Molecular Weight

641.1 g/mol

InChI

InChI=1S/C36H33ClN2O7/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42)/t28-,31-/m1/s1

InChI Key

QBXVXKRWOVBUDB-GRKNLSHJSA-N

SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl

Solubility

Soluble in DMSO

Synonyms

BMS1166; BMS 1166; BMS-1166

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CC(CC6C(=O)O)O)Cl

Isomeric SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6C[C@@H](C[C@@H]6C(=O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.